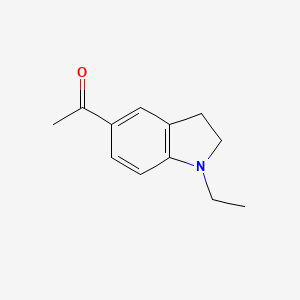

1-(1-Ethyl-2,3-dihydro-1H-indol-5-yl)-ethanone

Description

1-(1-Ethyl-2,3-dihydro-1H-indol-5-yl)-ethanone is a substituted indole derivative characterized by a 2,3-dihydroindole (indoline) backbone with an ethyl group at the 1-position and an acetyl (ethanone) group at the 5-position. Its molecular formula is C₁₂H₁₅NO, with a molecular weight of 189.26 g/mol and a CAS registry number of 1600930-98-0 .

The 2,3-dihydroindole moiety imparts partial saturation to the heterocyclic ring, reducing aromaticity compared to fully unsaturated indoles. This structural feature may influence electronic properties, solubility, and interactions with biological targets.

Properties

IUPAC Name |

1-(1-ethyl-2,3-dihydroindol-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-3-13-7-6-11-8-10(9(2)14)4-5-12(11)13/h4-5,8H,3,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAOFUSDBCSVDOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC2=C1C=CC(=C2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Ethyl-2,3-dihydro-1H-indol-5-yl)-ethanone can be synthesized through several synthetic routes. One common method involves the alkylation of 2,3-dihydro-1H-indole with ethyl bromide in the presence of a base such as potassium carbonate. The resulting 1-ethyl-2,3-dihydro-1H-indole is then subjected to Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride to yield 1-(1-Ethyl-2,3-dihydro-1H-indol-5-yl)-ethanone.

Industrial Production Methods: Industrial production of 1-(1-Ethyl-2,3-dihydro-1H-indol-5-yl)-ethanone typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Ethyl-2,3-dihydro-1H-indol-5-yl)-ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the ethanone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol derivatives.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like halogens or nitro compounds.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Corresponding ketones or carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

1-(1-Ethyl-2,3-dihydro-1H-indol-5-yl)-ethanone has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of drug candidates.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(1-Ethyl-2,3-dihydro-1H-indol-5-yl)-ethanone involves its interaction with various molecular targets and pathways. The compound can act as a ligand for specific receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors that regulate cellular processes. The exact mechanism depends on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Selected Indoline Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |

|---|---|---|---|---|

| 1-(1-Ethyl-2,3-dihydro-1H-indol-5-yl)-ethanone | C₁₂H₁₅NO | 189.26 | 1600930-98-0 | 1-Ethyl, 5-acetyl |

| 1-(1-Methyl-2,3-dihydro-1H-indol-5-yl)-ethanone | C₁₁H₁₃NO | 175.23 | 60821-63-8 | 1-Methyl, 5-acetyl |

| 1-(1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-yl)-ethanone | C₁₄H₁₇NO | 215.29 | 1601877-00-2 | 1-Cyclopropylmethyl, 5-acetyl |

| 1-[5-(1-Acetyl-2,3-dihydro-1H-indol-5-yl)pyridin-3-yl]ethanone | C₁₈H₁₇N₂O₂ | 293.35 | N/A | 5-Acetylindoline, 3-pyridyl substituent |

Key Observations:

- Substituent Effects on Lipophilicity: Replacement of the 1-ethyl group with a cyclopropylmethyl group (C₁₄H₁₇NO) increases molecular weight and lipophilicity, which may enhance membrane permeability in biological systems .

- Electronic Effects: The acetyl group at the 5-position is consistent across derivatives, but its position relative to the nitrogen atom in the indoline ring alters electron density.

- Heterocyclic Modifications: The pyridin-3-yl derivative () introduces a nitrogen-rich aromatic system, likely enhancing solubility in polar solvents and enabling coordination with metal catalysts .

Analytical Characterization

- Spectroscopic Data: Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for distinguishing between positional isomers (e.g., acetyl at 3- vs. 5-position) .

- Crystallography: X-ray diffraction (e.g., SHELX software in ) confirms the planar geometry of the acetyl group and the puckered conformation of the dihydroindole ring .

Biological Activity

1-(1-Ethyl-2,3-dihydro-1H-indol-5-yl)-ethanone is an indole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to various bioactive indole derivatives known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Chemical Structure and Properties

The molecular formula of 1-(1-Ethyl-2,3-dihydro-1H-indol-5-yl)-ethanone is with a molecular weight of 219.31 g/mol. The compound features an indole ring system substituted with an ethyl group and an ethanone moiety, which may influence its interaction with biological targets.

Biological Activity Overview

Research has indicated that indole derivatives exhibit a range of biological activities. The specific biological effects of 1-(1-Ethyl-2,3-dihydro-1H-indol-5-yl)-ethanone can be summarized as follows:

Antioxidant Activity

Studies have shown that indole derivatives possess antioxidant properties. The compound's ability to scavenge free radicals and reduce oxidative stress could make it a candidate for further investigation in the context of diseases associated with oxidative damage.

Antimicrobial Activity

Indole derivatives are known for their antimicrobial properties. Preliminary tests on 1-(1-Ethyl-2,3-dihydro-1H-indol-5-yl)-ethanone have suggested potential efficacy against various bacterial strains. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Potential

Indoles are also recognized for their anticancer activities. Research indicates that 1-(1-Ethyl-2,3-dihydro-1H-indol-5-yl)-ethanone may inhibit cancer cell proliferation and induce apoptosis in certain cancer cell lines. This effect could be mediated through modulation of signaling pathways involved in cell survival and death.

The mechanism by which 1-(1-Ethyl-2,3-dihydro-1H-indol-5-yl)-ethanone exerts its biological effects is likely multifaceted:

- Receptor Binding : The compound may interact with specific receptors or enzymes, leading to altered cellular responses.

- Signal Transduction Modulation : It may influence pathways such as the MAPK/ERK pathway, which is crucial in regulating cell proliferation and survival.

Table 1: Summary of Biological Activities

| Activity Type | Effect Observed | Reference |

|---|---|---|

| Antioxidant | Significant free radical scavenging | |

| Antimicrobial | Inhibition of Gram-positive bacteria | |

| Anticancer | Induction of apoptosis in cancer cells |

Detailed Research Findings

A recent study evaluated the antioxidant capacity of various indole derivatives, including 1-(1-Ethyl-2,3-dihydro-1H-indol-5-yl)-ethanone. The compound exhibited a notable reduction in reactive oxygen species (ROS) levels in vitro, suggesting its potential as a therapeutic agent against oxidative stress-related diseases .

Another study focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. Results indicated that it effectively inhibited bacterial growth at concentrations lower than those required for traditional antibiotics .

In anticancer research, the compound was tested on several cancer cell lines (e.g., MCF-7 breast cancer cells), showing a dose-dependent decrease in viability and increased markers of apoptosis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.